lithium;1-bromocyclopentene
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Overview
Description
Lithium;1-bromocyclopentene is an organometallic compound that combines lithium and 1-bromocyclopentene
Preparation Methods
The synthesis of lithium;1-bromocyclopentene typically involves the reaction of 1-bromocyclopentene with a lithium reagent. One common method is the reaction of 1-bromocyclopentene with lithium metal in an inert solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent the oxidation of lithium . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Lithium;1-bromocyclopentene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, such as in the formation of complex organic molecules.
Reduction Reactions: It can be reduced to form cyclopentene derivatives.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lithium;1-bromocyclopentene has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium;1-bromocyclopentene involves its reactivity as an organometallic compound. It can act as a nucleophile in substitution reactions, where the lithium atom facilitates the attack on electrophilic centers. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Lithium;1-bromocyclopentene can be compared with other similar compounds such as lithium;1-bromocyclohexene and lithium;1-bromocycloheptene. These compounds share similar reactivity patterns but differ in their ring sizes and stability. This compound is unique due to its five-membered ring structure, which imparts different reactivity and stability compared to its six- and seven-membered ring analogs .
Similar compounds include:
- Lithium;1-bromocyclohexene
- Lithium;1-bromocycloheptene
- Lithium;1-bromo-2-methylcyclopentene
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
23586-46-1 |
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Molecular Formula |
C5H6BrLi |
Molecular Weight |
153.0 g/mol |
IUPAC Name |
lithium;1-bromocyclopentene |
InChI |
InChI=1S/C5H6Br.Li/c6-5-3-1-2-4-5;/h1-3H2;/q-1;+1 |
InChI Key |
LLTDXEXLFZIWNV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C[C-]=C(C1)Br |
Origin of Product |
United States |
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